molecular formula C17H23N7O2 B11263646 2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-p-tolyl-pyrimidine-4,6-diamine

2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-p-tolyl-pyrimidine-4,6-diamine

Cat. No.: B11263646
M. Wt: 357.4 g/mol
InChI Key: VXBUAUNMZXVJML-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with ethyl and methyl groups, a nitropyrimidine moiety, and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, including the formation of the piperazine ring and the subsequent functionalization of the pyrimidine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The piperazine ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled temperatures and solvents.

    Cyclization: Cyclization reactions often require bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitropyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
  • 2-(4-Ethylpiperazin-1-yl)-N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine
  • 2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-aminopyrimidine-4,6-diamine

Uniqueness

2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the piperazine ring, along with the nitropyrimidine moiety, distinguishes it from other similar compounds and may confer unique pharmacological properties.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H23N7O2/c1-3-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21)

InChI Key

VXBUAUNMZXVJML-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N

Origin of Product

United States

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